4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine
Description
4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at position 4. The spirocyclic component introduces conformational rigidity, which can enhance binding specificity in biological systems . This compound is of pharmaceutical interest due to its structural similarity to pharmacophores used in kinase inhibitors and epigenetic modulators. Synonymous identifiers include LS-62172 and AC1L1I9C, with supplier records indicating its application in medicinal chemistry research .
Synthetic routes often involve cross-coupling reactions, as seen in analogous chloropyrimidine systems, where electrochemical arylation or nucleophilic substitution is employed to introduce aryl or heterocyclic groups .
Properties
Molecular Formula |
C11H15ClN4O2 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H15ClN4O2/c12-8-7-9(15-10(13)14-8)16-3-1-11(2-4-16)17-5-6-18-11/h7H,1-6H2,(H2,13,14,15) |
InChI Key |
IMWJXDGNINHYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=NC(=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloropyrimidine with 1,4-dioxa-8-azaspiro[4.5]decane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can lead to the formation of pyrimidine N-oxides .
Scientific Research Applications
4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including spirocyclic compounds and heterocycles.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Spirocyclic Systems
The 1,4-dioxa-8-azaspiro[4.5]decane group is a critical feature. Modifications to this moiety have been explored to optimize pharmacological properties:
- Isosteric Replacements : Replacing the spiroamine with its isomer (e.g., 1,3-dioxa variants) or bioisosteres (e.g., piperazine derivatives) alters molecular planarity and hydrogen-bonding capacity. For instance, compound M41 analogs with spiroamine isomers showed reduced activity in epigenetic target assays, highlighting the importance of the original spiro configuration .
- Homologs : Lower homologs (smaller spiro rings) decrease steric bulk, while upper homologs (larger rings) may enhance lipophilicity. These changes impact binding to targets like EZH2/HDACs .
Table 1: Structural Variations in Spirocyclic Analogs
Reactivity and Functional Group Comparisons
The chlorine atom at position 4 and the amine at position 2 make the compound reactive toward cross-coupling reactions. Comparisons with similar chloropyrimidines reveal:
- Electrochemical Arylation: Unlike 4-amino-6-chloropyrimidines, which undergo efficient coupling with aryl halides , the presence of the bulky spiro group in the target compound may hinder such reactions, necessitating optimized catalysts or conditions.
- Nucleophilic Displacement : The chlorine substituent can be displaced by nucleophiles (e.g., amines, alkoxides), similar to 5-chloropyrimidin-2-yl derivatives used in impurity synthesis .
Pharmacological and Physicochemical Properties
- Solubility: The 1,4-dioxa ring enhances hydrophilicity compared to non-oxygenated spiro analogs (e.g., 8-azaspiro[4.5]decane derivatives) .
- Biological Activity: In epigenetic modulator studies, spiroamine-containing compounds exhibit superior target engagement compared to open-chain analogs (e.g., 4-phenylquinoline derivatives), likely due to preorganized binding conformations .
Table 2: Key Property Comparisons
Biological Activity
4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine is a novel compound that has garnered attention for its potential biological activities, particularly as a ligand for sigma receptors and its implications in pharmacological applications. This article reviews the biological activity of this compound through a synthesis of available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H24ClN5O4
- Molecular Weight : 395.85 g/mol
The structure includes a pyrimidine ring substituted with a chloro group and a spirocyclic amine moiety, which is critical for its biological interactions.
Sigma Receptor Affinity
Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, including this compound, exhibit significant affinity for sigma receptors. Sigma receptors are implicated in various neuropsychiatric disorders and are considered potential targets for drug development.
- Binding Affinity :
- Selectivity :
In Vitro Studies
In vitro studies have provided insights into the mechanism of action and biological relevance of this compound:
- Cellular Assays :
- Neuroprotective Effects :
Table 1: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Sigma Receptor Binding | High affinity (K(i) ~ 5.4 nM) |
| Selectivity | σ1 > σ2 (30-fold selectivity) |
| Cytotoxicity | Dose-dependent effects observed |
| Neuroprotection | Potential protective effects against neurodegeneration |
Case Study 1: Neuroprotection in Cellular Models
A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated that treatment with the compound significantly reduced apoptosis markers compared to untreated controls.
Case Study 2: Pharmacological Implications
Another case study explored the pharmacological implications of this compound in animal models of depression and anxiety. The findings suggested that administration led to significant behavioral improvements, correlating with sigma receptor activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
